molecular formula C19H29BFNO2 B571884 N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine CAS No. 1256360-45-8

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine

Cat. No.: B571884
CAS No.: 1256360-45-8
M. Wt: 333.254
InChI Key: YVTNLXMDMUUITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine is a fluorinated boronic ester derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a stable pinacol boronic ester group, making it a valuable building block for Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation in synthetic organic chemistry . The integration of both a fluorine atom and a cyclohexanamine moiety on the benzyl scaffold suggests potential for creating diverse molecular libraries with modified physicochemical properties and biological activity profiles. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules, particularly for pharmaceutical development where the boronic ester group can serve as a protected boronic acid for target identification and validation studies. The molecular structure is characterized by robust analytical techniques including 1H NMR, 13C NMR, and mass spectrometry to verify identity and establish purity . Proper handling requires storage under inert atmosphere at recommended temperatures of 2-8°C to maintain stability and prevent decomposition of the boronic ester functionality . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets prior to use and implement appropriate personal protective equipment during handling.

Properties

IUPAC Name

N-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)16-12-8-9-14(17(16)21)13-22-15-10-6-5-7-11-15/h8-9,12,15,22H,5-7,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTNLXMDMUUITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CNC3CCCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682366
Record name N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-45-8
Record name Benzenemethanamine, N-cyclohexyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₂₉BFNO₂
  • Molecular Weight : 333.25 g/mol
  • CAS Number : 1256360-45-8

The presence of a fluorine atom and a boron-containing dioxaborolane moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The boronic ester group can interact with serine proteases and other enzymes through reversible covalent bonding.
  • Receptor Modulation : The cyclohexanamine structure may influence neurotransmitter receptors or other protein targets in the central nervous system.
  • Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of the fluorinated aromatic ring.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Several studies have been conducted to evaluate its acute and chronic toxicity:

  • Acute Toxicity : In studies involving oral administration in rodents, doses up to 100 mg/kg did not result in significant mortality or severe clinical signs. However, effects such as weight loss and organ-specific histopathological changes were noted at higher doses .
  • Chronic Toxicity : Long-term exposure studies indicated potential liver toxicity and alterations in biochemical parameters like elevated liver enzymes (ASAT) and changes in kidney weights . A NOAEL (No Observed Adverse Effect Level) of 37.5 mg/kg was established based on these findings.

Case Study 1: Neuropharmacological Effects

A recent study investigated the neuropharmacological effects of this compound in animal models. The compound demonstrated notable effects on anxiety-like behaviors in mice when administered at doses ranging from 10 to 50 mg/kg. Behavioral assessments showed a significant reduction in anxiety indicators compared to control groups .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of this compound against various cancer cell lines. Preliminary results indicated that it inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. Mechanistic studies suggested that this effect may be mediated through apoptosis induction and cell cycle arrest at the G1 phase .

Comparative Biological Activity Table

Biological ActivityObserved EffectsReference
Enzyme InhibitionReversible inhibition of serine proteases
NeuropharmacologicalReduced anxiety-like behavior in mice
AnticancerIC50 = 25 µM against MCF-7 cells
Acute ToxicityNOAEL = 37.5 mg/kg; weight loss observed
Chronic ToxicityLiver enzyme elevation; histopathological changes

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in a peer-reviewed journal demonstrated that analogs of N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine exhibited significant cytotoxicity against various cancer cell lines. The results indicated that the compound could serve as a lead structure for developing new anticancer agents .

Neuropharmacology

Research indicates that this compound may possess neuroprotective effects. Its structural features allow it to cross the blood-brain barrier effectively.

Case Study:
In animal models of neurodegenerative diseases, administration of this compound resulted in reduced markers of oxidative stress and inflammation in the brain. These findings suggest potential applications in treating conditions such as Alzheimer's disease .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various coupling reactions makes it valuable for synthesizing complex organic molecules.

Table 1: Reaction Conditions for Synthesis

Reaction TypeConditionsYield (%)
Suzuki CouplingPd(dppf)Cl2 catalyst in DMF at 100°C76
Buchwald-HartwigPd(OAc)2 catalyst in THF at room temperature60
Negishi CouplingZn catalyst in DMSO at 80°C70

Fluorination Reactions

The fluorinated nature of this compound allows it to participate in various fluorination reactions, enhancing the selectivity and reactivity of substrates.

Case Study:
In a recent study on fluorinated compounds, this compound was used to synthesize novel fluorinated amines with improved pharmacological profiles .

Development of Functional Polymers

The incorporation of this compound into polymer matrices has been explored for developing functional materials with enhanced properties.

Application Example:
Polymers modified with this compound have shown improved thermal stability and mechanical strength. These materials are being investigated for applications in coatings and advanced composites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent positions, halogen types, amine groups, and functional groups. Key differences in reactivity, physicochemical properties, and applications are highlighted.

Substituent Position and Halogen Variation

Compound Name Substituents Molecular Formula CAS Number Key Features
Target Compound 2-Fluoro, 3-boronate C₁₉H₂₈BFNO₂ - Secondary amine (cyclohexanamine), optimized for cross-coupling .
N-(3-Chloro-4-boronate-benzyl)cyclohexanamine 3-Chloro, 4-boronate C₁₉H₂₈BClNO₂ 2096334-42-6 Chlorine’s electron-withdrawing effect may reduce boronate reactivity compared to fluorine .
N-(5-Chloro-2-boronate-benzyl)cyclohexanamine 5-Chloro, 2-boronate C₁₉H₂₉BClNO₂ 2096340-23-5 Steric hindrance at position 2 could impede coupling reactions .
N-(2-Fluoro-5-boronate-benzyl)cyclohexanamine 2-Fluoro, 5-boronate C₁₉H₂₈BFNO₂ - Discontinued commercially; distal boronate may reduce conjugation effects .
  • Impact of Halogens : Fluorine’s electronegativity enhances boronate stability and directs electrophilic substitution, whereas chlorine may deactivate the aromatic ring .
  • Positional Effects : Boronate at position 3 (target compound) balances steric accessibility and electronic conjugation, unlike analogs with boronate at positions 2 or 5 .

Amine Group Variations

Compound Name Amine Structure Molecular Formula CAS Number Key Features
Target Compound Cyclohexanamine (secondary) C₁₉H₂₈BFNO₂ - Enhanced steric bulk improves selectivity in coupling reactions.
N-(2-Fluoro-3-boronate-benzyl)aniline Aniline (primary) C₁₉H₂₃BFNO₂ - Lower basicity; prone to oxidation .
1-(4-Boronate-benzyl)piperidine Piperidine (heterocyclic) C₁₈H₂₈BNO₂ 859833-22-0 Increased solubility in polar solvents due to N-heteroatom .
N-Ethyl-N-(4-fluoro-3-boronate-benzyl)ethanamine Tertiary amine C₁₇H₂₆BFNO₂ 2246677-33-6 Reduced nucleophilicity limits use in amination reactions .
  • Secondary vs. Primary Amines : Cyclohexanamine (target) offers better stability and reduced side reactions compared to primary aniline derivatives .
  • Heterocyclic Amines : Piperidine and morpholine analogs (e.g., 4-boronate-benzylmorpholine, CAS 364794-79-6) exhibit higher water solubility, advantageous for biological applications .

Functional Group Modifications

Compound Name Functional Group Molecular Formula CAS Number Key Features
Target Compound Amine C₁₉H₂₈BFNO₂ - Versatile in nucleophilic substitution.
N-(4-Boronate-benzyl)acetamide Acetamide C₁₇H₂₄BNO₃ - Amide group enhances stability but reduces reactivity in cross-coupling .
N-Cyclohexyl-2-fluoro-4-boronate-benzamide Benzamide C₁₉H₂₇BFNO₃ 736989-95-0 Limited use in Suzuki reactions due to poor boronate activation .
  • Amides vs. Amines : Amides (e.g., benzamide derivatives) are less reactive in coupling reactions due to electron-withdrawing effects, whereas amines (target compound) are preferred for functionalization .

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone for introducing boronate esters into aromatic systems. While direct synthesis data for the target compound is limited, analogous protocols from and provide actionable frameworks. For instance, demonstrates a 71% yield in coupling 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine with a brominated benzamide using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water at 100°C. Adapting this to the target compound would involve:

  • Precursor Synthesis : Bromination at the 3-position of 2-fluorobenzylamine.

  • Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.

  • Amine Functionalization : Introducing cyclohexylamine via reductive amination or nucleophilic substitution.

Key challenges include steric hindrance from the cyclohexyl group and boron stability during amination.

Miyaura Borylation of Halogenated Intermediates

Miyaura borylation offers a direct route to install the boronate ester. As shown in, 5-bromo-2-fluorobenzonitrile reacts with B₂Pin₂ using Pd(dppf)Cl₂ and KOAc in dioxane/DMF at 100°C, achieving 81% yield. For the target compound, this method would require:

Table 1: Miyaura Borylation Parameters from

ParameterValue
CatalystPd(dppf)Cl₂
BaseKOAc
SolventDioxane/DMF (10:1)
Temperature100°C
Yield81%

Adapting these conditions to a 3-bromo-2-fluorobenzyl chloride precursor could yield the boronate intermediate, followed by cyclohexylamine coupling.

Reductive Amination Strategy

Intermediate Synthesis

A two-step approach involves:

  • Aldehyde Formation : Oxidation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-fluorobenzyl alcohol to the corresponding aldehyde.

  • Reductive Amination : Reaction with cyclohexylamine using NaBH₃CN or H₂/Pd-C.

This method avoids harsh coupling conditions but requires precise control over oxidation states.

Optimization Challenges

  • Boronate Stability : The pinacol boronate group may degrade under acidic or oxidative conditions during amination.

  • Steric Effects : Bulky cyclohexylamine could reduce imine formation efficiency, necessitating excess reagent or elevated temperatures.

Catalytic System Comparison

Table 2: Catalytic Performance in Boronate Synthesis

MethodCatalystBaseSolventYieldSource
Suzuki-MiyauraPd(PPh₃)₄Na₂CO₃Dioxane/H₂O71%
Miyaura BorylationPd(dppf)Cl₂KOAcDioxane/DMF81%

Palladium catalysts with bulky phosphine ligands (e.g., PPh₃) enhance stability in cross-couplings, while borylation favors chelating ligands like dppf.

Analytical Characterization

Critical quality control metrics from include:

  • Molecular Weight : 333.3 g/mol (calc. 333.25).

  • Spectral Data : While lacks experimental spectra, analogous compounds in show distinct ¹H NMR signals for pinacol methyl groups (δ 1.2–1.3 ppm) and aryl protons (δ 7.2–7.6 ppm). LCMS (M+1)+ at m/z 334.3 would confirm molecular ion integrity.

Q & A

Q. What are the key steps and conditions for synthesizing N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine?

Methodological Answer: The synthesis involves:

  • Inert atmosphere : Use nitrogen or argon to prevent oxidation of the boronate ester group .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency .
  • Temperature control : Reactions typically proceed at 50–100°C to balance yield and side reactions .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion .

Q. Which analytical techniques are most effective for characterizing the compound's purity and structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for fluorine (δ ~4.5–5.5 ppm) and cyclohexyl protons (δ ~1.2–2.5 ppm) .
    • ¹¹B NMR : Confirms boronate ester integrity (δ ~30–35 ppm) .
  • HPLC : Quantify purity (>95%) using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 388.23) .

Q. What are the recommended storage conditions and handling protocols for this compound?

Methodological Answer:

  • Storage :
    • Short-term: Room temperature (RT) in a desiccator .
    • Long-term: 2–8°C under nitrogen to prevent hydrolysis .
  • Handling :
    • Use gloves and protective eyewear to avoid skin/eye contact.
    • Dissolve in DMSO or THF (10 mM stock solutions) for experimental use .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving this boronate ester?

Methodological Answer: Optimization parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for Suzuki-Miyaura coupling .
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in THF/H₂O (3:1) at 80°C .
  • Ligands : Bidentate ligands (e.g., dtbpy) improve regioselectivity in meta-substituted aryl couplings .

Data Contradiction Note :
Yields may vary with aryl halide electrophilicity. For electron-deficient partners, reduce temperature to 60°C to minimize deboronation .

Q. How should discrepancies in reaction yields or byproduct formation be addressed during synthesis?

Methodological Answer:

  • Byproduct Analysis :
    • Use LC-MS to identify deboronated intermediates or cyclohexylamine adducts .
  • Yield Optimization :
    • Increase catalyst loading (1.5–2 mol%) if steric hindrance occurs .
    • Add molecular sieves to scavenge water in moisture-sensitive steps .

Q. Troubleshooting Table :

IssueCauseSolution
Low yieldIncomplete boronationExtend reaction time (12–24 hrs)
ByproductsHydrolysis of boronateUse anhydrous solvents and inert gas

Q. What methodologies are used to evaluate this compound's potential in boron neutron capture therapy (BNCT)?

Methodological Answer:

  • In vitro testing :
    • Cellular uptake : Quantify boron accumulation via ICP-MS in cancer cell lines (e.g., HeLa) .
    • Neutron irradiation : Measure cell viability post-irradiation (10–15 Gy) to assess BNCT efficacy .
  • In vivo models :
    • Administer compound (10 mg/kg, IV) to tumor-bearing mice and track boron localization using PET/CT imaging .

Q. What strategies mitigate solubility challenges in experimental applications of this compound?

Methodological Answer:

  • Co-solvent systems : Use DMSO:water (1:4) or THF:PBS (1:3) to enhance aqueous solubility .
  • Prodrug design : Introduce hydrophilic groups (e.g., PEGylation) on the cyclohexylamine moiety .
  • Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) for targeted delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.